molecular formula C10H8N2O B160402 2-Phenylpyrimidin-4-ol CAS No. 127892-81-3

2-Phenylpyrimidin-4-ol

Cat. No.: B160402
CAS No.: 127892-81-3
M. Wt: 172.18 g/mol
InChI Key: JJXBLRJIMBFLMY-UHFFFAOYSA-N
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Description

2-Phenylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C₁₀H₈N₂O. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has gained significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidin-4-ol typically involves the condensation of benzaldehyde with urea in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Pyrimidinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

2-Phenylpyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Its anti-inflammatory, anti-cancer, and anti-viral properties are being explored for therapeutic applications.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptors, which are potential targets for treating cognitive deficits in conditions like Alzheimer’s disease and schizophrenia . The compound enhances the affinity of agonists to the receptor, thereby potentiating their effects.

Comparison with Similar Compounds

  • 4-Hydroxy-2-phenylpyrimidine
  • 2-Phenyl-4-pyrimidinyloxy
  • 2-Phenyl-4(1H)-pyrimidinone

Comparison: 2-Phenylpyrimidin-4-ol is unique due to its specific hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 4-Hydroxy-2-phenylpyrimidine lacks the same level of biological activity, while 2-Phenyl-4(1H)-pyrimidinone has different pharmacological properties .

Properties

IUPAC Name

2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBLRJIMBFLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955270
Record name 2-Phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33643-94-6
Record name 33643-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ruhemann et al. [Chem. Ber. 30, 2022 (1897)] prepared 2-phenyl-4-pyrimidinamine by reacting 4-chloro-2-phenylpyrimidine with ammonia. The 4-chloro-2-phenylpyrimidine had been prepared in two steps by first reacting benzamidine with sodium formylacetate to produce 2-phenyl-4-pyrimidone and then reacting the latter with phosphorus oxychloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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